The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique properties. It falls under the category of fluorinated organic compounds and has applications in synthetic chemistry and material science.
The synthesis of 1-(2-Naphthyl)-3,3,3-trifluoroacetone typically involves the reaction of 2-naphthol with trifluoroacetyl chloride in the presence of a base such as triethylamine. The general reaction pathway can be outlined as follows:
The molecular structure of 1-(2-Naphthyl)-3,3,3-trifluoroacetone features a naphthalene ring substituted at the 2-position with a trifluoroacetone moiety. The structural representation can be described by its SMILES notation: FC(F)(F)C(=O)CC(=O)c1ccc2ccccc2c1
.
1-(2-Naphthyl)-3,3,3-trifluoroacetone participates in various chemical reactions typical for ketones and fluorinated compounds:
The mechanism of action for 1-(2-Naphthyl)-3,3,3-trifluoroacetone primarily revolves around its electrophilic nature due to the electron-withdrawing effects of the trifluoromethyl group. This enhances its reactivity towards nucleophiles:
The physical and chemical properties of 1-(2-Naphthyl)-3,3,3-trifluoroacetone include:
1-(2-Naphthyl)-3,3,3-trifluoroacetone has several scientific applications:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1